

Technical Guide: Physical Properties of 1-Bromo-2-cyclopropylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-2-cyclopropylbenzene*

Cat. No.: *B1281010*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-cyclopropylbenzene is an aromatic organic compound with the chemical formula C₉H₉Br.^[1] As a substituted bromobenzene, its physical properties are of significant interest in synthetic chemistry and drug development, where it may serve as a key intermediate. This technical guide provides a summary of the known physical properties of **1-bromo-2-cyclopropylbenzene** and its isomers, along with detailed experimental protocols for the determination of key physical characteristics. Due to a lack of experimentally determined data for the ortho isomer in readily available literature, this guide also presents data for the corresponding meta and para isomers to provide a comparative context for researchers.

Core Physical Properties

The fundamental physical identifiers for **1-Bromo-2-cyclopropylbenzene** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ Br	[1]
Molecular Weight	197.07 g/mol	[1]
CAS Number	57807-28-0	[1]

Comparative Physical Data of Isomers

While specific experimental data for the boiling point, melting point, density, and refractive index of **1-Bromo-2-cyclopropylbenzene** are not readily available, data for its isomers, 1-Bromo-3-cyclopropylbenzene and 1-Bromo-4-cyclopropylbenzene, offer valuable insights. Aryl halides are generally colorless liquids or crystalline solids.^[2] Their boiling and melting points tend to be higher than their corresponding alkyl halides due to the rigidity of the aromatic ring and increased London dispersion forces.^[2]

Physical Property	1-Bromo-2-cyclopropylbenzen e	1-Bromo-3-cyclopropylbenzen e	1-Bromo-4-cyclopropylbenzen e
Boiling Point	Data not available	230 °C at 760 mmHg ^[3]	231 °C ^[4]
Melting Point	Data not available	Data not available	15 °C ^[4]
Density	Data not available	1.474 g/cm ³ ^[3]	1.474 g/cm ³ ^[4]
Refractive Index	Data not available	1.604 ^[3]	Data not available

Solubility: Aryl halides are typically insoluble in water but soluble in common organic solvents such as ethanol, ether, and benzene.^{[2][5]}

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid aryl halides like **1-Bromo-2-cyclopropylbenzene**.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer (0-300 °C)

- Capillary tube (sealed at one end)
- Small test tube
- Heating source (Bunsen burner or oil bath)
- Sample of **1-Bromo-2-cyclopropylbenzene**

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- The capillary tube, with its sealed end uppermost, is placed into the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped when a steady stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Water bath with temperature control

- Sample of **1-Bromo-2-cyclopropylbenzene**

Procedure:

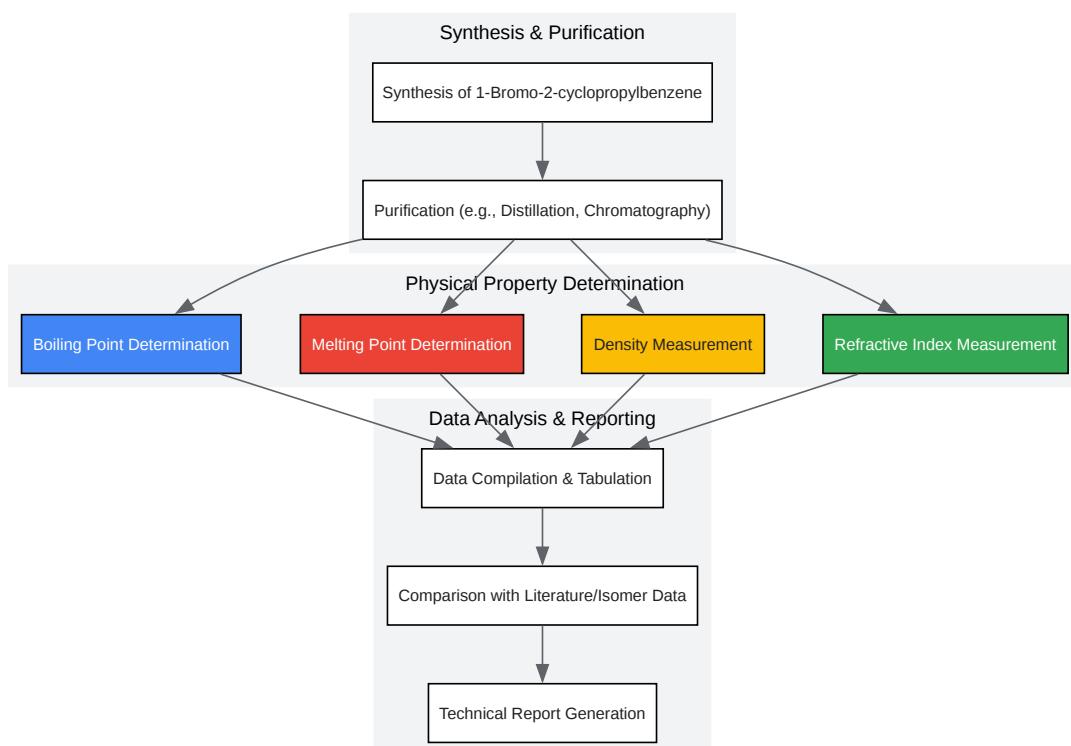
- The empty, clean, and dry pycnometer is accurately weighed on the analytical balance.
- The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.
- The pycnometer is removed from the bath, carefully dried on the outside, and weighed.
- The pycnometer is emptied, dried, and then filled with the **1-Bromo-2-cyclopropylbenzene** sample.
- The filled pycnometer is brought to the same temperature in the water bath.
- The outside of the pycnometer is dried, and it is weighed.
- The density is calculated using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is determined from the mass of the water and its known density at that temperature.

Determination of Refractive Index

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Light source (sodium lamp)
- Sample of **1-Bromo-2-cyclopropylbenzene**
- Dropper

Procedure:


- The refractometer is calibrated using a standard liquid with a known refractive index.

- The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of the **1-Bromo-2-cyclopropylbenzene** sample are placed on the prism using a clean dropper.
- The prism is closed, and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath (typically 20°C or 25°C).
- The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.
- The compensator is adjusted to remove any color fringes.
- The dividing line is centered on the crosshairs, and the refractive index is read from the scale.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the characterization of the physical properties of a synthesized organic compound such as **1-Bromo-2-cyclopropylbenzene**.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and physical property characterization of an organic compound.

Safety Information

1-Bromo-2-cyclopropylbenzene is classified as a harmful substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-cyclopropylbenzene | C9H9Br | CID 12221356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ck12.org [ck12.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Bromo-4-cyclopropylbenzene CAS#: 1124-14-7 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Bromo-2-cyclopropylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281010#1-bromo-2-cyclopropylbenzene-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com